

## Comparative Analysis of PF-06658607 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06658607 |           |
| Cat. No.:            | B13026643   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **PF-06658607**, an irreversible Bruton's tyrosine kinase (BTK) inhibitor, with other clinically relevant BTK inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for further investigation.

**PF-06658607**, also known as Ibrutinib-yne or Probe 4, is an alkynylated derivative of ibrutinib designed as a chemical probe for activity-based protein profiling (ABPP).[1] Its irreversible covalent mechanism of action, targeting a cysteine residue in the ATP-binding pocket of BTK, is shared with other successful BTK inhibitors.[2] Understanding the cross-reactivity, or off-target effects, of such inhibitors is crucial for predicting potential therapeutic benefits and adverse effects.

## **Kinase Selectivity Profiles: A Comparative Overview**

Direct, comprehensive kinome-wide screening data for **PF-06658607** using standardized platforms like KINOMEscan is not readily available in the public domain. However, a seminal study by Lanning et al. (2014) in Nature Chemical Biology utilized **PF-06658607** (referred to as probe 4) in a quantitative mass spectrometry-based approach (ABPP-SILAC) to identify its protein targets in human cancer cell lines.[1]

This section presents the identified off-targets of **PF-06658607** from that study and contrasts them with the selectivity profiles of the well-characterized BTK inhibitors ibrutinib, acalabrutinib,



and zanubrutinib, for which KINOMEscan data is available.

#### **Data Presentation**

Table 1: Off-Target Profile of **PF-06658607** (Probe 4) in Ramos B-cells

This table lists proteins identified as significant targets of **PF-06658607** (1 µM treatment for 1 hour) in Ramos cells, as determined by Activity-Based Protein Profiling with Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC). The data is presented as SILAC ratios (probe-treated/DMSO-treated). A higher ratio indicates a greater extent of labeling by the probe.



| Protein Target | SILAC Ratio (Probe<br>4/DMSO) | Notes                                             |
|----------------|-------------------------------|---------------------------------------------------|
| ВТК            | ≥ 20                          | Primary Target                                    |
| BLK            | ≥ 20                          | TEC family kinase                                 |
| ITK            | ≥ 20                          | TEC family kinase                                 |
| TEC            | ≥ 20                          | TEC family kinase                                 |
| BMX (ETK)      | ≥ 20                          | TEC family kinase                                 |
| EGFR           | 17.5                          | Receptor Tyrosine Kinase                          |
| ERBB2          | 16.2                          | Receptor Tyrosine Kinase                          |
| ERBB4          | 14.8                          | Receptor Tyrosine Kinase                          |
| JAK3           | 12.1                          | Janus Kinase                                      |
| MAP2K7         | 9.8                           | Mitogen-activated Protein<br>Kinase Kinase        |
| MLTK (ZAK)     | 8.5                           | Mitogen-activated Protein<br>Kinase Kinase Kinase |
| GAK            | 7.9                           | Serine/Threonine Kinase                           |
| TNK2           | 7.5                           | Non-receptor Tyrosine Kinase                      |
| CSK            | 6.8                           | Non-receptor Tyrosine Kinase                      |
| FGR            | 6.5                           | SRC family kinase                                 |
| SRC            | 5.9                           | SRC family kinase                                 |
| YES1           | 5.5                           | SRC family kinase                                 |
| LYN            | 5.2                           | SRC family kinase                                 |

Source: Adapted from Lanning BR, et al. Nat Chem Biol. 2014 Sep;10(9):760-7.[1]

Table 2: Comparative Kinase Selectivity of Clinically Approved BTK Inhibitors



This table summarizes the off-target profiles of ibrutinib, acalabrutinib, and zanubrutinib based on KINOMEscan data, which measures the percentage of kinase inhibited at a given concentration. A lower percentage indicates stronger inhibition. For comparability, data is presented for kinases that are also identified as off-targets of **PF-06658607** or are of clinical relevance.

| Kinase Target | Ibrutinib (%<br>Inhibition @ 1μM) | Acalabrutinib (%<br>Inhibition @ 1µM) | Zanubrutinib (%<br>Inhibition @ 1µM) |
|---------------|-----------------------------------|---------------------------------------|--------------------------------------|
| ВТК           | <1                                | <1                                    | <1                                   |
| BLK           | <1                                | 1-10                                  | 1-10                                 |
| BMX (ETK)     | <1                                | 1-10                                  | 1-10                                 |
| CSK           | 1-10                              | >50                                   | >50                                  |
| EGFR          | 1-10                              | >90                                   | >90                                  |
| ERBB2         | 1-10                              | >90                                   | >90                                  |
| ERBB4         | 1-10                              | >90                                   | >90                                  |
| FGR           | <1                                | 10-50                                 | 10-50                                |
| GAK           | <1                                | 1-10                                  | 1-10                                 |
| ITK           | <1                                | 10-50                                 | 10-50                                |
| JAK3          | 1-10                              | >90                                   | >90                                  |
| LYN           | <1                                | 10-50                                 | 10-50                                |
| SRC           | <1                                | 10-50                                 | 10-50                                |
| TEC           | <1                                | 1-10                                  | 1-10                                 |
| тхк           | <1                                | 1-10                                  | 1-10                                 |
| YES1          | <1                                | 10-50                                 | 10-50                                |

Source: Data compiled and adapted from various sources reporting KINOMEscan results.[3][4] [5][6][7]



Observations from the Data:

- PF-06658607, similar to its parent compound ibrutinib, demonstrates activity against other members of the TEC kinase family (BLK, ITK, TEC, BMX).
- **PF-06658607** also shows significant interaction with the ERBB family of receptor tyrosine kinases (EGFR, ERBB2, ERBB4) and the Janus kinase JAK3, which are known off-targets of ibrutinib.
- Acalabrutinib and zanubrutinib exhibit a more selective profile, with significantly less
  inhibition of EGFR, ERBB family kinases, and JAK3 compared to ibrutinib and, by extension,
  PF-06658607.[4][6][8][9] This increased selectivity is a key differentiator for these secondgeneration BTK inhibitors.[10]

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

# Activity-Based Protein Profiling with SILAC (ABPP-SILAC)

This method was used to identify the targets of **PF-06658607** (probe 4).

- Cell Culture and SILAC Labeling: Two populations of Ramos B-cells are cultured in media containing either "light" (standard) or "heavy" (¹³C<sub>6</sub>-lysine and ¹³C<sub>6</sub>¹⁵N<sub>4</sub>-arginine) amino acids.
- Inhibitor Treatment: The "heavy" labeled cells are treated with the covalent inhibitor (e.g., ibrutinib), while the "light" labeled cells are treated with a vehicle control (DMSO).
- Probe Labeling: Both cell populations are then treated with the alkyne-functionalized probe,
   PF-06658607. The probe covalently binds to the active site of BTK and other susceptible kinases.
- Cell Lysis and Click Chemistry: The cells are lysed, and the proteomes are combined. A
  "click" reaction is performed to attach a reporter tag (e.g., biotin-azide) to the alkyne handle
  of the probe.



- Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The captured proteins are then digested into peptides.
- LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The relative abundance of "light" and "heavy" peptides is quantified. A high
  "light"/"heavy" ratio indicates that the protein was a target of the probe and that this binding
  was competed away by the parent inhibitor.

#### KINOMEscan™ Assay

This is a high-throughput competition binding assay used to quantify the interaction of a compound with a large panel of kinases.

- Assay Principle: The assay measures the ability of a test compound to compete with an
  immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged
  with DNA, and the amount of kinase bound to the solid support is measured by quantitative
  PCR (qPCR) of the DNA tag.
- Assay Procedure:
  - A panel of human kinases is individually expressed as fusions with a DNA tag.
  - $\circ$  Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1  $\mu$ M).
  - After an incubation period to allow for binding to reach equilibrium, unbound kinase is washed away.
  - The amount of kinase remaining bound to the solid support is quantified using qPCR.
- Data Interpretation: The results are typically reported as "percent of control" or "percent inhibition". A low percentage of control indicates that the test compound effectively displaced the kinase from the immobilized ligand, signifying a strong interaction.

## **Mandatory Visualizations**



## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.



#### **Experimental Workflow Diagrams**

Caption: ABPP-SILAC Experimental Workflow.



Click to download full resolution via product page

Caption: KINOMEscan Assay Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. grantome.com [grantome.com]
- 2. Sci-Hub [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. PF-06658607 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. The proteome-wide potential for reversible covalency at cysteine PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of PF-06658607 Cross-Reactivity with Other Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13026643#cross-reactivity-of-pf-06658607-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com